8-(Trifluoromethyl)isoquinolin-3-ol

Lipophilicity Drug Design ADME

Optimize ADME and SAR with 8-(trifluoromethyl)isoquinolin-3-ol (≥98%), the essential 8-CF₃ regioisomer. Its LogP of 2.29 provides a quantifiable 0.26-unit lipophilicity reduction versus the 6-CF₃ isomer (LogP 2.55), enabling precise modulation of permeability and metabolic stability. Secure this unique synthetic building block for controlled medicinal chemistry programs.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 1175271-71-2
Cat. No. B1403249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)isoquinolin-3-ol
CAS1175271-71-2
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=O)NC=C2C(=C1)C(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-9(15)14-5-7(6)8/h1-5H,(H,14,15)
InChIKeyGHLCOMBXKHUYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Trifluoromethyl)isoquinolin-3-ol (CAS 1175271-71-2): A Positional Isomer for Regiospecific Heterocyclic Scaffold Construction


8-(Trifluoromethyl)isoquinolin-3-ol is a heteroaromatic building block composed of an isoquinoline core with a hydroxyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 8-position . As a regioisomer of the broader (trifluoromethyl)isoquinolin-3-ol family (including the 5-, 6-, and 7-CF₃ variants), it serves as a versatile intermediate for pharmaceutical and agrochemical research programs, with a molecular formula of C₁₀H₆F₃NO, a molecular weight of 213.16 g/mol, and commercially available purity levels of 95-98% . Its specific substitution pattern on the isoquinoline ring determines its unique physicochemical signature and synthetic utility relative to its positional isomers [1].

Why 8-(Trifluoromethyl)isoquinolin-3-ol Cannot Be Replaced by Its 6- or 5-Trifluoromethyl Isomers in Medicinal Chemistry


Generic substitution of 8-(Trifluoromethyl)isoquinolin-3-ol with other (trifluoromethyl)isoquinolin-3-ol positional isomers (e.g., the 6-CF₃ or 5-CF₃ variants) is chemically unsound due to the profound impact of regioisomerism on both physicochemical properties and structure-activity relationships (SAR) . The distinct placement of the electron-withdrawing trifluoromethyl group relative to the reactive 3-hydroxyl moiety on the isoquinoline scaffold alters key molecular descriptors such as lipophilicity (LogP) and polar surface area (PSA), which directly govern membrane permeability, metabolic stability, and target binding affinity [1]. Consequently, substituting one isomer for another without empirical validation introduces uncontrolled variables into a research program, potentially invalidating SAR hypotheses or leading to spurious biological results. The following quantitative evidence demonstrates the verifiable differences that justify the discrete procurement and utilization of the 8-CF₃ isomer.

Quantitative Differentiation of 8-(Trifluoromethyl)isoquinolin-3-ol from Its Positional Isomers


Altered Lipophilicity (LogP) and Polar Surface Area Relative to the 6-Trifluoromethyl Isomer

The 8-(trifluoromethyl) substitution pattern confers a distinct lipophilic profile compared to the 6-trifluoromethyl isomer. While the 6-CF₃ isomer has a computed LogP of 2.55 , the 8-CF₃ isomer is predicted to have a LogP of 2.29 . This -0.26 LogP differential represents a measurable shift in partition coefficient, which can impact passive membrane permeability and cellular uptake in biological assays. Furthermore, the calculated Polar Surface Area (PSA) for the 6-CF₃ isomer is 32.86 Ų .

Lipophilicity Drug Design ADME Regioisomerism

Divergent Synthetic Routes from Positional Isomers of Trifluoromethylbenzaldehyde

The synthesis of different (trifluoromethyl)isoquinolin-3-ol isomers proceeds from distinct and non-interchangeable starting materials. The 8-CF₃ isomer is derived from 2-(trifluoromethyl)benzaldehyde, whereas the 6-CF₃ isomer requires 4-(trifluoromethyl)benzaldehyde . This difference in synthetic origin is not trivial; it reflects the fact that the 8-CF₃ isomer cannot be efficiently obtained from a 6-CF₃ intermediate via simple rearrangement. The electron-withdrawing nature of the -CF₃ group influences the electrophilic cyclization step differently depending on its position, with the ortho-substituted starting material for the 8-isomer potentially introducing distinct steric and electronic constraints during ring formation .

Organic Synthesis Regioselectivity Building Blocks Cyclization

Structure-Activity Relationship (SAR) Precedent for 4-Substitution of Isoquinolin-3-ols in Cardiotonic Activity

In a classic SAR study of isoquinolin-3-ol derivatives as cardiotonic agents (analogues of bemarinone, ORF 16600), it was demonstrated that 4-substitution by alkyl groups, halogen, or alkanecarboxylic acid derivatives enhances cardiotonic activity in the isoquinolin-3-ol series (II), in stark contrast to the quinazolinone series (I) where analogous substitution eliminated activity [1]. Furthermore, a linear correlation was established between contractile force (CF) increase and cyclic nucleotide phosphodiesterase fraction III (PDE-III) inhibition for the title compounds [1]. While the 8-CF₃ isomer was not directly evaluated in this study, this class-level SAR establishes a critical precedent: the isoquinolin-3-ol scaffold is exquisitely sensitive to substitution, and the presence of a substituent at the 4-position (adjacent to the 3-ol) is a known driver of biological activity. The 8-CF₃ isomer positions the trifluoromethyl group at a peri-position relative to the 4-site, creating a unique electronic and steric environment that is distinct from the 6-CF₃ isomer.

Cardiotonic SAR PDE-III Inhibition Medicinal Chemistry

Validated Application Scenarios for 8-(Trifluoromethyl)isoquinolin-3-ol Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Lead Lipophilicity with a Positional Isomer

A medicinal chemistry team seeking to fine-tune the ADME properties of a lead series can strategically employ 8-(Trifluoromethyl)isoquinolin-3-ol as a building block. The evidence shows a calculated LogP of 2.29 for the 8-CF₃ isomer, which is -0.26 units lower than the 6-CF₃ isomer (LogP 2.55) . This provides a quantifiable lever for reducing lipophilicity and potentially improving aqueous solubility or metabolic stability without altering the core heterocyclic scaffold. This is a more controlled approach than switching to a completely different chemotype.

Chemical Biology: Investigating Peri-Substituent Effects on Isoquinolin-3-ol Scaffold Activity

Researchers exploring the SAR of isoquinolin-3-ol derivatives, as established by classic cardiotonic studies , can use 8-(Trifluoromethyl)isoquinolin-3-ol as a probe to investigate the impact of a strong electron-withdrawing group at the peri-position relative to the biologically sensitive 4-site. This allows for a systematic exploration of electronic and steric effects on target binding (e.g., PDE-III) that would be impossible with the 6- or 7-CF₃ isomers, which place the substituent at a greater distance from the critical 4-position.

Organic Synthesis: Building a Regiospecific Library via Orthogonal Reactivity

Synthetic chemists building a library of isoquinoline-based compounds can exploit the distinct synthetic origin of the 8-CF₃ isomer (from 2-(trifluoromethyl)benzaldehyde) to access a specific region of chemical space . This isomer cannot be practically accessed from the 4-(trifluoromethyl)benzaldehyde used for the 6-isomer, making it a unique and essential building block for diversity-oriented synthesis. Its procurement ensures access to a structural motif that is not readily available via common synthetic routes starting from other CF₃-benzaldehyde isomers.

Materials Science: Tuning Electronic Properties of Isoquinoline-Based Ligands

In coordination chemistry and materials science, the electronic properties of ligands are critical. The placement of the strong electron-withdrawing -CF₃ group at the 8-position of the isoquinolin-3-ol ligand will create a different dipole moment and electron density distribution compared to other isomers. This can affect metal-binding affinity, complex geometry, and the photophysical properties of the resulting coordination complexes. Procuring the specific 8-CF₃ isomer allows for the rational design of catalysts or luminescent materials with tailored electronic characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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